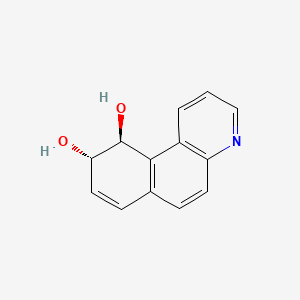
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydro structure with hydroxyl groups at the 9 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- can be achieved through several methods. One common approach involves the Friedländer annulation, where aminonaphthalene carbaldehydes react with primary or secondary alcohols in the presence of urea and potassium hydroxide . Another method includes the catalytic condensation of primary amines with acetylene in the presence of copper, mercury, or silver salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic reactions. The use of metal catalysts such as copper or silver salts is common, and the reactions are carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted benzoquinoline derivatives.
Applications De Recherche Scientifique
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The compound’s structure allows it to interact with nucleic acids and proteins, potentially affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoquinoline: A parent compound with similar structural features but lacking the hydroxyl groups.
9,10-Dihydro-9,10-dihydroxyphenanthrene: Another dihydro compound with hydroxyl groups at similar positions.
6H-Dibenzo[a,g]quinolizine-2,9-diol: A structurally related compound with additional methoxy groups.
Uniqueness
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is unique due to its specific arrangement of hydroxyl groups and its ability to undergo diverse chemical reactions. Its structural features make it a valuable compound for studying reaction mechanisms and developing new materials and drugs.
Propriétés
Numéro CAS |
87976-64-5 |
|---|---|
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(9S,10S)-9,10-dihydrobenzo[f]quinoline-9,10-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H/t11-,13+/m0/s1 |
Clé InChI |
NCMNKLTXFXNWHC-WCQYABFASA-N |
SMILES isomérique |
C1=CC2=C(C=CC3=C2[C@@H]([C@H](C=C3)O)O)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



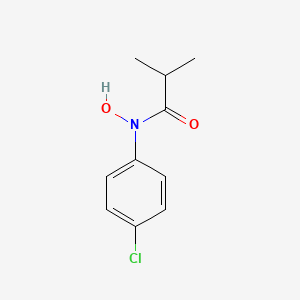
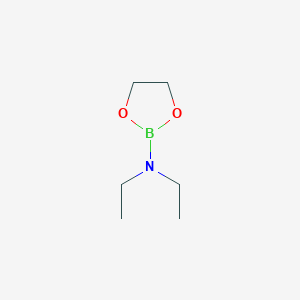
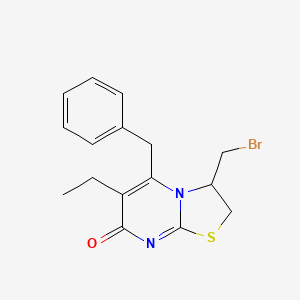
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799725.png)
![4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline](/img/structure/B12799726.png)
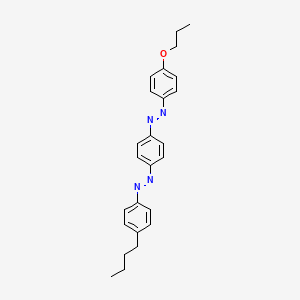
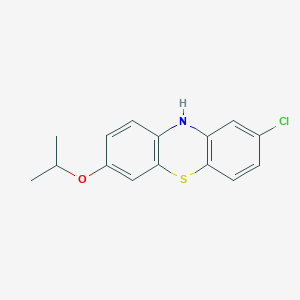
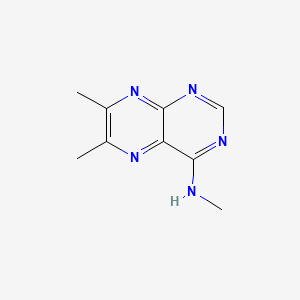
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
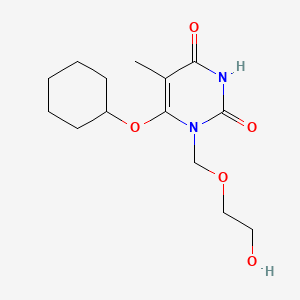
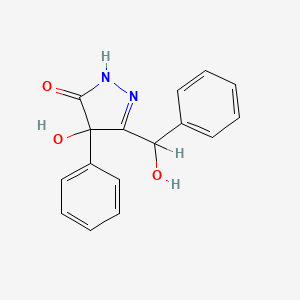
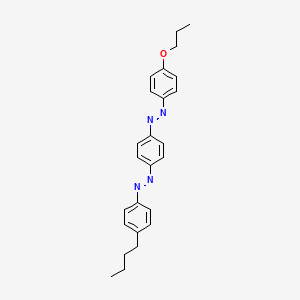
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)
